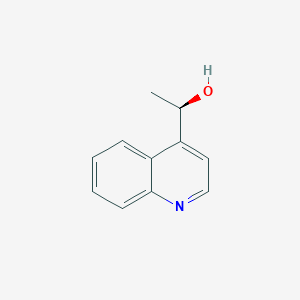
(R)-1-(Quinolin-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(quinolin-4-yl)ethan-1-ol is a chiral compound featuring a quinoline ring attached to an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(quinolin-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and an appropriate chiral precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (1R)-1-(quinolin-4-yl)ethan-1-ol.
Industrial Production Methods: In an industrial setting, the production of (1R)-1-(quinolin-4-yl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (1R)-1-(quinolin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes derived from the ethan-1-ol moiety.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
(1R)-1-(quinolin-4-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (1R)-1-(quinolin-4-yl)ethan-1-ol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Effects: The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
(1S)-1-(quinolin-4-yl)ethan-1-ol: The enantiomer of (1R)-1-(quinolin-4-yl)ethan-1-ol.
Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Ethanol Derivatives: Compounds with similar ethan-1-ol moieties but different aromatic rings.
Uniqueness: (1R)-1-(quinolin-4-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a quinoline ring and an ethan-1-ol moiety, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(1R)-1-quinolin-4-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-6-7-12-11-5-3-2-4-10(9)11/h2-8,13H,1H3/t8-/m1/s1 |
Clé InChI |
DSIDLSUPGTYHPZ-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C1=CC=NC2=CC=CC=C12)O |
SMILES canonique |
CC(C1=CC=NC2=CC=CC=C12)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


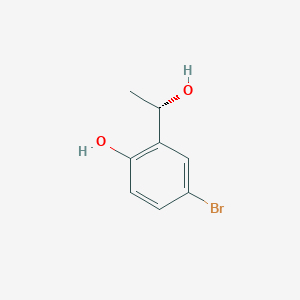
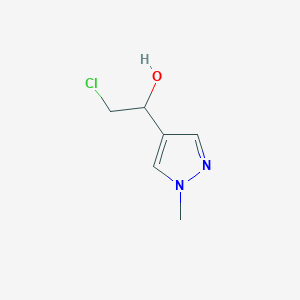
![tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)
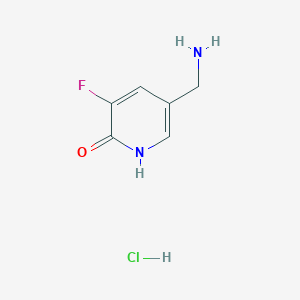
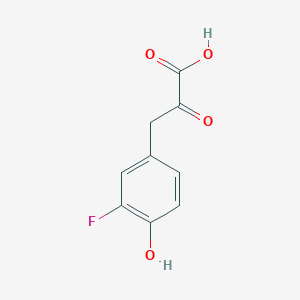

![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)

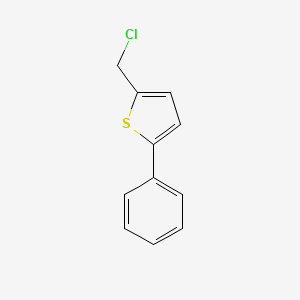
![1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601755.png)
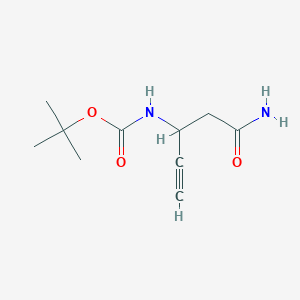
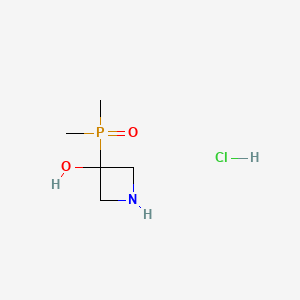

![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)
